4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate
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Overview
Description
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate is an organic compound with the molecular formula C21H15FO4S. It is characterized by the presence of a phenylprop-1-en-1-yl group and a fluorobenzene-1-sulfonate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring, where nucleophiles such as amines or thiols can replace the fluorine atom
Scientific Research Applications
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate can be compared with other similar compounds, such as:
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of fluorine.
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate: Similar structure but with a bromine atom instead of fluorine.
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-iodobenzene-1-sulfonate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOCKJOIASMJTF-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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